4-(Methylsulfonyl)benzylamine (CAS: 4393-16-2) is a highly versatile, electron-deficient primary amine utilized extensively as a building block in medicinal chemistry and agrochemical synthesis. Characterized by the presence of a strongly electron-withdrawing and highly polar methylsulfonyl (-SO2CH3) group at the para position, this compound serves as a robust pharmacophore and synthetic intermediate. The sulfonyl moiety not only provides two potent hydrogen-bond acceptors but also significantly alters the physicochemical profile of the benzylic amine, making it a critical reagent for synthesizing amides, sulfonamides, and secondary/tertiary amines where basicity attenuation and enhanced aqueous solubility are required [1].
Substituting 4-(Methylsulfonyl)benzylamine with generic alternatives like unsubstituted benzylamine or other electron-withdrawing analogs (e.g., 4-(Trifluoromethyl)benzylamine) frequently compromises both process outcomes and final material performance. While benzylamine offers similar nucleophilicity, it lacks the necessary hydrogen-bond acceptor geometry and yields overly basic derivatives that often suffer from poor membrane permeability or off-target hERG liabilities in biological systems. Conversely, substituting with 4-(Trifluoromethyl)benzylamine maintains the electron-withdrawing effect but drastically increases lipophilicity, often leading to aqueous insolubility and aggregation. Furthermore, attempting to use the unoxidized 4-(Methylthio)benzylamine as a precursor introduces severe metabolic liabilities, as the thioether is highly susceptible to unpredictable in vivo oxidation, a flaw entirely bypassed by the fully oxidized methylsulfonyl group [1].
The para-methylsulfonyl group exerts a strong electron-withdrawing effect that propagates to the benzylic amine. With a Hammett sigma_p constant of +0.72, the -SO2Me group significantly attenuates the electron density at the nitrogen atom compared to unsubstituted benzylamine (sigma_p = 0). This inductive withdrawal predictably lowers the pKa of the primary amine by approximately 0.7 to 0.8 units relative to the baseline benzylamine (pKa ~9.33). In drug development, this measurable reduction in basicity is a critical design element used to mitigate hERG channel blockade and improve the passive membrane permeability of the resulting active pharmaceutical ingredients [1].
| Evidence Dimension | Hammett sigma_p constant and basicity attenuation |
| Target Compound Data | sigma_p = +0.72 (strong electron withdrawal, lower pKa) |
| Comparator Or Baseline | Benzylamine (sigma_p = 0, pKa ~9.33) |
| Quantified Difference | +0.72 sigma_p difference, resulting in ~0.7-0.8 unit pKa reduction |
| Conditions | Standard physicochemical profiling for benzylic amines |
Enables chemists to predictably lower the basicity of amine-derived drug candidates, directly reducing off-target toxicity and improving pharmacokinetic absorption.
When selecting an electron-withdrawing benzylamine, the choice between a methylsulfonyl group and a trifluoromethyl group dictates the solubility profile of the final product. 4-(Methylsulfonyl)benzylamine is highly polar, exhibiting an XLogP3 of approximately 0.4. In stark contrast, 4-(Trifluoromethyl)benzylamine is highly lipophilic, with an XLogP3 exceeding 2.0. Procuring the methylsulfonyl derivative allows chemists to maintain the required electron-deficient aromatic system while simultaneously decreasing the overall lipophilicity (clogP) of the scaffold by over 1.5 log units, a critical advantage for formulating water-soluble salts and avoiding late-stage attrition due to poor aqueous solubility .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | XLogP3 ≈ 0.4 (Hydrophilic) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzylamine (XLogP3 > 2.0, Lipophilic) |
| Quantified Difference | >1.5 log unit reduction in lipophilicity |
| Conditions | Standard partition coefficient modeling |
Provides a critical procurement choice for optimizing the aqueous solubility of lead compounds without sacrificing the necessary electron-withdrawing aromatic properties.
In the synthesis of bioactive molecules, the oxidation state of sulfur-containing precursors is paramount. Using 4-(Methylthio)benzylamine introduces a thioether linkage (S^II) that is highly vulnerable to rapid and unpredictable oxidation by cytochrome P450 enzymes in vivo, forming mixtures of sulfoxides and sulfones. 4-(Methylsulfonyl)benzylamine, featuring a fully oxidized sulfur atom (S^VI), is metabolically inert to further S-oxidation. Procuring the fully oxidized methylsulfonyl building block eliminates this metabolic liability upfront, ensuring that the synthesized amides or secondary amines exhibit predictable pharmacokinetic profiles and avoid reactive metabolite flagging during preclinical screening [1].
| Evidence Dimension | Susceptibility to S-oxidation |
| Target Compound Data | Metabolically stable (fully oxidized S^VI state) |
| Comparator Or Baseline | 4-(Methylthio)benzylamine (Highly susceptible S^II state) |
| Quantified Difference | Complete elimination of S-oxidation liability |
| Conditions | In vivo metabolic stability profiling (CYP450 assays) |
Eliminates unpredictable metabolic shifts and reactive metabolite formation, saving significant time and resources during preclinical drug development.
The incorporation of 4-(Methylsulfonyl)benzylamine into drug scaffolds directly increases the hydrogen-bond acceptor (HBA) count of the molecule. Unlike unsubstituted benzylamine, which relies solely on the amine for hydrogen bonding, the -SO2Me group provides two rigid, highly directional oxygen atoms capable of acting as potent HBAs. This specific structural feature has been quantitatively shown to drive high-affinity binding in various therapeutic targets, such as fitting precisely into the S1/S2 pockets of neutrophil elastase or interacting with kinase hinge regions, where the baseline benzylamine fails to achieve the required nanomolar inhibitory potency [1].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) count and binding geometry |
| Target Compound Data | 2 additional rigid HBAs (sulfonyl oxygens) |
| Comparator Or Baseline | Benzylamine (0 additional HBAs on the aromatic ring) |
| Quantified Difference | Addition of 2 directional H-bond acceptors |
| Conditions | Structure-based target binding (e.g., protease or kinase active sites) |
Crucial for synthesizing high-affinity inhibitors where specific, directional hydrogen bonding to the target protein is required for efficacy.
Due to its specific hydrogen-bond acceptor geometry and optimal polarity, 4-(Methylsulfonyl)benzylamine is a preferred building block for synthesizing 4-pyridone-based neutrophil elastase inhibitors. The sulfonyl group engages critical residues in the enzyme's binding pocket, making it superior to generic benzylamines for this therapeutic class [1].
The compound is utilized in the synthesis of pyrazolo-quinazoline carboxamides targeting CDKs. Its electron-withdrawing nature and metabolic stability ensure that the resulting kinase inhibitors maintain high in vivo efficacy without succumbing to rapid oxidative clearance [2].
In late-stage lead optimization, substituting a lipophilic trifluoromethyl or halogenated benzylamine with 4-(Methylsulfonyl)benzylamine serves as a reliable strategy to lower the clogP and improve the aqueous solubility of the drug candidate, directly facilitating easier formulation and better oral bioavailability .
In transition-metal-catalyzed carbocyclization reactions, the compound acts as an excellent electron-deficient benzylic amine building block. Its attenuated basicity prevents the poisoning of sensitive rhodium or palladium catalysts, a common issue when using more electron-rich or unsubstituted aliphatic amines [3].
Corrosive;Irritant